4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a boronate ester characterized by a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a 3-(trifluoromethyl)benzyl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity imparted by the pinacol framework and the electron-withdrawing trifluoromethyl (-CF₃) group . It is also a critical intermediate in pharmaceutical synthesis, notably in the production of Selpercatinib, a RET kinase inhibitor, where its high selectivity and compatibility with industrial processes (e.g., cost-effectiveness, high yields) are advantageous .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-6-5-7-11(8-10)14(16,17)18/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFZFYCYAHNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726927 | |
| Record name | 4,4,5,5-Tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190235-39-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs.
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species.
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds, leading to the formation of biaryl structures. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, which activates the boronic acid for the transmetalation step in the coupling reaction.
Cellular Effects
For instance, they can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. Additionally, these compounds may affect gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of proteasome activity, which is crucial for protein degradation and turnover in cells. By binding to the active sites of proteasomes, this compound prevents the breakdown of ubiquitinated proteins, leading to cellular stress and apoptosis. Additionally, the compound can interact with other biomolecules, such as kinases and phosphatases, altering their activity and impacting cell signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of proteasome activity and prolonged cellular stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and effectively inhibit proteasome activity, leading to therapeutic effects in cancer models. At high doses, it can cause toxic or adverse effects, such as liver and kidney damage, due to the accumulation of ubiquitinated proteins and prolonged cellular stress. Threshold effects have been observed, where a certain dosage level is required to achieve significant proteasome inhibition and therapeutic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a boronic acid derivative. This compound interacts with enzymes such as cytochrome P450s and other oxidases, which can metabolize it into various intermediates. These metabolic transformations can affect the compound’s activity and stability, influencing its overall efficacy in biochemical reactions and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which can affect its accumulation and activity in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with proteasomes and other biomolecules involved in protein degradation and cellular stress responses.
Biological Activity
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a boron-containing compound with a unique structure that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₄H₁₈BF₃O₂
- Molecular Weight : 286.10 g/mol
- CAS Number : 1190235-39-2
- Purity : ≥97% .
Anticancer Potential
Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit the ERK signaling pathway, which is crucial in various cancers .
Mechanistic Studies
Research has suggested that this compound may interact with specific cellular targets involved in cancer progression. For example:
- MAPK Pathway Inhibition : The compound may inhibit the MAPK/ERK signaling pathway, which is often overactivated in cancers such as melanoma and colorectal cancer .
- Cell Cycle Arrest : Some studies have demonstrated that similar dioxaborolane derivatives can induce cell cycle arrest in cancer cell lines .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer effects of dioxaborolane derivatives. The results showed that these compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Dioxaborolane A | MCF-7 (Breast) | 15 | Apoptosis |
| Dioxaborolane B | HeLa (Cervical) | 10 | Cell Cycle Arrest |
Study 2: In Vivo Studies
In vivo studies using animal models have also indicated promising results for the therapeutic application of dioxaborolanes. These studies typically assess tumor growth inhibition and overall survival rates in treated versus control groups.
| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |
|---|---|---|
| Control | 500 | 40 |
| Dioxaborolane | 150 | 80 |
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. It serves as a versatile building block for the preparation of various organic compounds through cross-coupling reactions. The trifluoromethyl group enhances the reactivity and selectivity of the compound in these reactions.
Case Study: Cross-Coupling Reactions
A notable application involves its use in Suzuki-Miyaura coupling reactions where it can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Materials Science
The compound has been explored for its potential applications in materials science due to its ability to form stable complexes with metal ions. This property is particularly useful in developing new materials with specific electronic or optical properties.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can enhance their thermal and mechanical properties. This makes it a candidate for high-performance materials used in electronics and aerospace applications.
Medicinal Chemistry
In medicinal chemistry, this compound has been evaluated for its biological activity. The trifluoromethyl group is known to influence the pharmacokinetics and bioavailability of drug candidates.
Case Study: Anticancer Agents
Studies have shown that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Further research is ongoing to optimize these derivatives for improved efficacy and reduced toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pinacol boronate esters allows for tailored applications in organic synthesis, catalysis, and materials science. Below is a detailed comparison of 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane with its analogs:
Structural Analogs and Substituent Effects
Industrial Feasibility
The trifluoromethylbenzyl derivative is prioritized in pharmaceutical synthesis due to:
- Cost-Effectiveness : Readily available starting materials (e.g., 3-bromo-5-methoxypyridine) and scalable procedures .
- Safety : Avoids hazardous intermediates used in analogs like 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which requires handling toxic iodide byproducts .
Electronic and Steric Profiles
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the boron center, accelerating transmetallation in cross-couplings. This contrasts with electron-donating groups (e.g., methoxy in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylanisole ), which slow reactivity.
- Steric Bulk: The 3-(trifluoromethyl)benzyl group provides moderate steric shielding, balancing reactivity and stability. Bulkier analogs (e.g., nonafluorododec-enyl derivatives ) may hinder access to the boron center in catalytic cycles.
Preparation Methods
General Synthetic Route
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane typically involves the palladium-catalyzed borylation of an appropriate benzyl halide or benzyl alcohol precursor bearing the trifluoromethyl group. The key step is the formation of the boronate ester by reaction with bis(pinacolato)diboron (B2pin2) under catalytic conditions.
A representative procedure based on literature involves:
- Charging an oven-dried sealed tube with the trifluoromethyl-substituted benzyl alcohol (or halide) (0.2 mmol).
- Adding bis(pinacolato)diboron (0.3 mmol), Pd(OAc)2 catalyst (0.02 mmol), and a suitable ligand such as DCPF (0.03 mmol).
- Degassing the reaction vessel and refilling with nitrogen.
- Adding a solvent mixture of diethyl ether and benzene (0.9 mL/0.1 mL).
- Heating the reaction mixture at 100 °C for 3 hours.
- Concentrating the mixture and treating with methanol and potassium hydrogen difluoride (KHF2) to convert intermediate species to the desired trifluoroborate salt.
- Purification by filtration and recrystallization yields the boronate ester product.
Iridium-Catalyzed C–H Borylation
An alternative method involves iridium-catalyzed direct C–H borylation of 1-bromo-3-(trifluoromethyl)benzene in cyclohexane at room temperature over 48 hours. This method produces the corresponding 2-(3-bromo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in high yield (~95%). This intermediate can be further functionalized to the target benzyl boronate ester.
Suzuki-Miyaura Coupling for Core Assembly
For more complex derivatives involving benzo[b]thiophene cores substituted with the trifluoromethylbenzyl group and the dioxaborolane moiety, multi-step synthesis is employed. This includes:
- Formation of the benzo[b]thiophene core.
- Introduction of the trifluoromethylbenzyl substituent via Suzuki-Miyaura cross-coupling.
- Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group through palladium-catalyzed borylation.
Industrial scale synthesis optimizes these steps for yield and purity, employing crystallization, distillation, and chromatographic purification.
Continuous Flow Synthesis
A scalable continuous-flow process has been developed for related 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. This method addresses challenges such as borolane “ate” equilibration and protonolysis during aqueous workup by integrating continuous flow and distillation. The process allows efficient production of large quantities (hundreds of kilograms) of the boronate ester reagent with high purity.
Summary of Preparation Conditions and Yields
Detailed Research Findings
The Pd-catalyzed borylation method is widely used for preparing benzyl boronate esters, including trifluoromethyl-substituted variants. The reaction requires careful control of atmosphere and temperature to prevent decomposition and side reactions.
Iridium-catalyzed C–H borylation offers a direct route to aromatic boronate esters without prefunctionalization, providing high yields and operational simplicity. However, longer reaction times are needed.
Industrial synthesis of related compounds involves multi-step processes with optimization of each step for scalability and purity. Purification techniques such as chromatography and crystallization are essential for isolating the target compound with high quality.
Continuous flow synthesis addresses limitations of batch processes, enabling large-scale production with improved control over reaction parameters and product quality.
Q & A
Basic Question: What are the recommended synthetic pathways and purification methods for 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane?
Answer:
The compound is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. A common approach involves reacting pinacolborane derivatives with 3-(trifluoromethyl)benzyl halides under inert conditions. For example, describes a similar synthesis using column chromatography (hexanes/EtOAc with 0.25% EtN) to isolate intermediates, achieving 27% yield. Purification typically employs silica gel chromatography or recrystallization in non-polar solvents. Ensure rigorous exclusion of moisture to prevent boronate ester hydrolysis .
Basic Question: How should researchers evaluate the stability of this compound under varying experimental conditions?
Answer:
Stability testing should include:
- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures.
- Hydrolytic Stability: Monitor boronate ester integrity via B NMR in aqueous buffers (pH 3–10) at 25–60°C.
- Oxidative Stability: Expose to HO or O and track by HPLC (C18 column, acetonitrile/water gradient).
notes that pinacolborane derivatives are moisture-sensitive; thus, storage under argon at –20°C is critical .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- H/C NMR: Identify the trifluoromethylbenzyl group (δ 7.4–7.8 ppm for aromatic protons, δ 120–125 ppm for CF carbons). The dioxaborolane ring protons appear as singlets (δ 1.0–1.3 ppm).
- B NMR: A sharp peak near δ 30 ppm confirms boronate ester formation.
- Mass Spectrometry (HRMS): Use ESI or EI to verify molecular weight (e.g., calculated for CHBFO: 313.14 g/mol). highlights similar techniques for boronate esters .
Advanced Question: How can computational modeling elucidate the reaction mechanism of this compound in cross-coupling reactions?
Answer:
- DFT Studies: Optimize transition-state geometries (e.g., B3LYP/6-31G*) to explore oxidative addition or transmetalation steps.
- Solvent Effects: Use COSMO-RS to model solvent interactions affecting catalytic cycles.
- Electron-Deficient Substituents: The CF group’s electron-withdrawing nature can be analyzed via NBO charges to predict reactivity. provides structural parameters for analogous dioxaborolanes .
Advanced Question: What strategies address contradictions in reported catalytic efficiencies for this compound?
Answer:
- Control Experiments: Replicate studies with standardized substrates (e.g., 4-bromotoluene) and Pd(PPh) catalyst.
- Kinetic Profiling: Use in situ IR or F NMR to track reaction progress and identify side products.
- Statistical Analysis: Apply multivariate regression to variables like solvent polarity, base strength, and temperature. emphasizes systematic replication to resolve discrepancies .
Advanced Question: How can researchers develop HPLC/GC-MS methods to quantify trace impurities in this compound?
Answer:
- Column Selection: Use a phenyl-hexyl HPLC column for boronate ester separation (mobile phase: 70:30 acetonitrile/0.1% formic acid).
- Detection: UV at 254 nm for aromatic moieties; MS/MS for low-abundance impurities (e.g., hydrolyzed boronic acids).
- Validation: Follow ICH guidelines for LOD/LOQ. details purity analysis (≥95%) via similar protocols .
Advanced Question: What role does the trifluoromethylbenzyl group play in modulating steric and electronic effects?
Answer:
- Steric Effects: The CF group increases steric bulk, hindering transmetalation in cross-coupling (confirmed by X-ray crystallography of Pd intermediates).
- Electronic Effects: The electron-withdrawing CF lowers LUMO energy, enhancing electrophilicity at the boron center. Compare with non-fluorinated analogs (e.g., ) to quantify substituent effects .
Advanced Question: How can researchers design novel derivatives of this compound for targeted applications?
Answer:
- Substituent Variation: Replace CF with other groups (e.g., OMe, CN) via Miyaura borylation (Pd(dba), KOAc).
- Heterocyclic Analogues: Synthesize pyridine- or thiophene-linked derivatives (see for pyrazole-boronate examples).
- Biological Compatibility: Introduce PEG or amino groups for aqueous solubility, as in .
Advanced Question: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods due to potential boronate ester volatility.
- Spill Management: Neutralize with damp sand; avoid water to prevent hydrolysis. specifies handling precautions for related boronate esters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
